N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide
Description
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-3-4-5-17(23)19-14-8-6-13(7-9-14)15-12-22-16(20-15)10-11-18(21-22)24-2/h6-12H,3-5H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKKAKNGJZDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the phenyl group: This step often involves a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of the phenyl group and the imidazo[1,2-b]pyridazine core.
Formation of the pentanamide moiety: The final step involves the amidation reaction, where the phenyl-substituted imidazo[1,2-b]pyridazine is reacted with pentanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The imidazo[1,2-b]pyridazine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used.
Major Products
Oxidation: Formation of N-(4-{6-hydroxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide.
Reduction: Formation of N-(4-{6-methoxy-1,2,3,4-tetrahydroimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide.
Substitution: Formation of derivatives like N-(4-{6-methoxy-3-nitroimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties, especially in the treatment of multiple myeloma.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting TAK1, N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide can disrupt these processes, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparative Data Table
*Calculated based on molecular formulas from .
Biological Activity
N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a unique structure characterized by an imidazo[1,2-b]pyridazine core linked to a phenyl group and a pentanamide side chain. The molecular formula is with a molecular weight of approximately 284.36 g/mol. The presence of the methoxy group enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyridazine moiety is known for its ability to bind to proteins, modulating their activity and influencing various biochemical pathways. This compound may inhibit or activate specific signaling pathways related to disease processes, including cancer proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation. For instance, it has shown potential in inhibiting β-catenin-dependent transcription in colorectal cancer models, which is crucial for tumor growth and progression .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Its structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties by modulating pathways associated with neurodegenerative diseases . This could involve the inhibition of enzymes like neutral sphingomyelinase 2 (nSMase2), which are linked to the release of neurotoxic exosomes.
Case Studies and Research Findings
A number of studies have explored the biological activities of similar compounds within the imidazo[1,2-b]pyridazine class. Below are some key findings from recent research:
| Study | Compound | Findings |
|---|---|---|
| This compound | Demonstrated significant inhibition of cancer cell lines SW480 and HCT116 with IC50 values indicating potent activity. | |
| Related imidazo compounds | Found to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. | |
| Neuroprotective studies | Showed that similar compounds can inhibit nSMase2 activity, potentially reducing neurodegeneration in preclinical models. |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)pentanamide?
The synthesis involves multi-step reactions, starting with the imidazo[1,2-b]pyridazine core formation. Key steps include:
- Ring closure : Use NaOCH₃ in methanol at 70°C for methoxy group introduction (as in related imidazo[1,2-b]pyridazine derivatives) .
- Amide coupling : Employ HBTU or EDCI as coupling agents in DMF with i-Pr₂NEt to activate carboxylic acid intermediates .
- Purification : Silica gel chromatography (10–70% EtOAc/hexanes) ensures high purity (>90%). Yield optimization requires strict control of temperature and reaction time .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical techniques include:
Q. What are the primary biological targets of this compound?
The imidazo[1,2-b]pyridazine scaffold is associated with kinase inhibition. Preliminary studies suggest interactions with:
- MAPK pathways : Structural analogs inhibit p38 MAPK, critical in inflammatory and cancer pathways .
- Protein kinases : The trifluoromethylphenyl group in related compounds enhances binding affinity to ATP-binding pockets .
Q. Table 1: Structural Comparison with Analogous Compounds
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Measure bioavailability and half-life using LC-MS/MS to identify metabolic instability .
- Solubility optimization : Introduce polar groups (e.g., morpholine) to the pentanamide chain to improve aqueous solubility, addressing discrepancies in cellular vs. animal models .
- Target engagement assays : Use bioluminescence resonance energy transfer (BRET) to confirm target binding in vivo .
Q. What strategies optimize the compound’s selectivity against off-target kinases?
- Structure-activity relationship (SAR) studies : Modify the phenylpentanamide chain to sterically hinder non-target interactions. For example, bulkier substituents reduce off-target binding by 40% in analogs .
- Computational docking : Molecular dynamics simulations predict binding poses with kinases like JAK2 or EGFR, guiding rational design .
Q. Table 2: Synthesis Optimization Parameters
| Reaction Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Methoxy introduction | NaOCH₃, 70°C, 1 h | 25% → 45% |
| Amide coupling | HBTU, DMF, 24 h | 60% → 87% |
| Final purification | 30% EtOAc/hexanes | Purity >95% |
| Source: |
Q. How do structural modifications impact thermal stability?
Q. What methodologies address low reproducibility in biological assays?
- Standardized assay protocols : Use FRET-based kinase assays with Z’ factors >0.6 to minimize variability .
- Batch consistency checks : NMR and HPLC-MS monitor synthetic intermediates for impurities (e.g., <0.5% by area) .
Key Considerations for Experimental Design
- Control experiments : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .
- Counter-screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to rule out metabolic interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
